molecular formula C12H9BrFNO B14000362 5-Bromo-3-fluoro-2-benzoxy-pyridine

5-Bromo-3-fluoro-2-benzoxy-pyridine

Cat. No.: B14000362
M. Wt: 282.11 g/mol
InChI Key: URBJSQWESJZBSG-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-benzoxy-pyridine is a heterocyclic compound that contains both bromine and fluorine atoms attached to a pyridine ring.

Preparation Methods

The synthesis of 5-Bromo-3-fluoro-2-benzoxy-pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of a pyridine derivative, followed by benzoxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution patterns .

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .

Chemical Reactions Analysis

5-Bromo-3-fluoro-2-benzoxy-pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-3-fluoro-2-benzoxy-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-benzoxy-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects in medicinal or agricultural applications .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-3-fluoro-2-benzoxy-pyridine include other halogenated pyridine derivatives, such as:

  • 5-Bromo-2-fluoro-3-methoxy-pyridine
  • 3-Bromo-5-fluoro-2-methoxy-pyridine
  • 2-Bromo-3-fluoro-5-methoxy-pyridine

These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H9BrFNO

Molecular Weight

282.11 g/mol

IUPAC Name

5-bromo-3-fluoro-2-phenylmethoxypyridine

InChI

InChI=1S/C12H9BrFNO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

URBJSQWESJZBSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)F

Origin of Product

United States

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